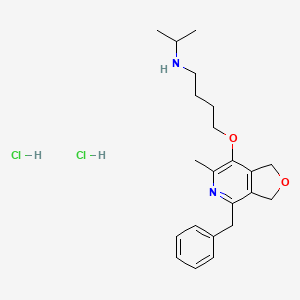
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of anilinocarbonyl groups attached to a pentitol backbone, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol typically involves multiple steps, starting with the preparation of the pentitol backbone. This is followed by the introduction of anilinocarbonyl groups through a series of chemical reactions. Common reagents used in these reactions include aniline, carbonyl compounds, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful attachment of the anilinocarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The anilinocarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol involves its interaction with molecular targets and pathways within biological systems. The anilinocarbonyl groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose: A compound with a similar pentitol backbone but different functional groups.
1,3,5-Triaryl-1,3,5-triazacyclohexanes: Compounds with a similar triaryl structure but different functional groups and properties.
Uniqueness
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is unique due to its specific combination of anilinocarbonyl groups and pentitol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
5348-85-6 |
|---|---|
Fórmula molecular |
C27H27N3O8 |
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
[5-(phenylcarbamoyloxy)-6-(phenylcarbamoyloxymethyl)-1,3-dioxan-4-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C27H27N3O8/c31-25(28-19-10-4-1-5-11-19)34-16-22-24(38-27(33)30-21-14-8-3-9-15-21)23(37-18-36-22)17-35-26(32)29-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2,(H,28,31)(H,29,32)(H,30,33) |
Clave InChI |
CQUXOMGSMAAXQY-UHFFFAOYSA-N |
SMILES canónico |
C1OC(C(C(O1)COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





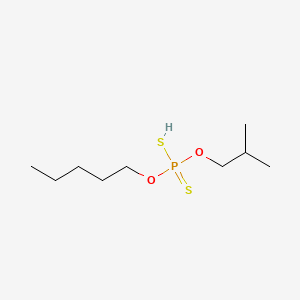
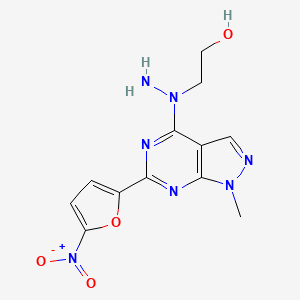

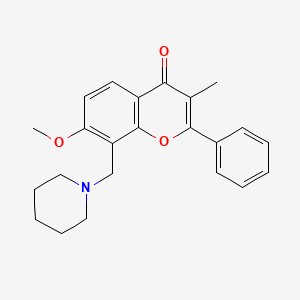
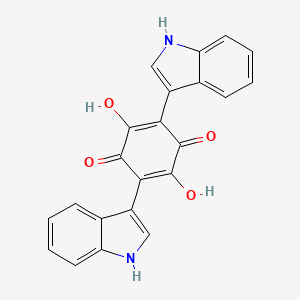
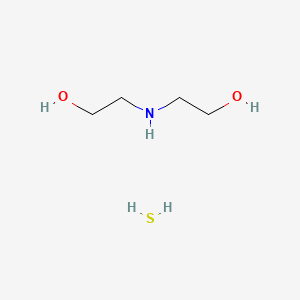
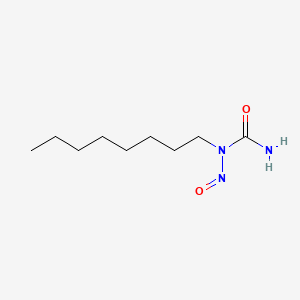
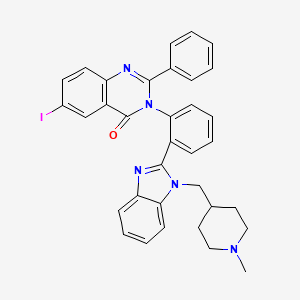
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

